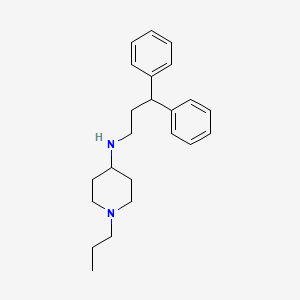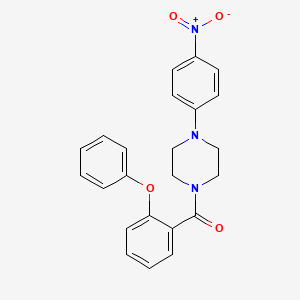
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate is a chemical compound that has been extensively researched in the scientific community due to its potential applications in pharmacology and medicine. This compound is commonly referred to as D3PA and is a potent inhibitor of the dopamine transporter. In
Mecanismo De Acción
The mechanism of action of D3PA involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications. The exact mechanism of action of D3PA is still being studied, but it is thought to involve the binding of the compound to the dopamine transporter and the prevention of dopamine reuptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of D3PA are still being studied, but it has been shown to have a number of potential therapeutic applications. The increase in dopamine levels in the brain has been shown to have a number of potential effects, including improved mood, increased motivation, and decreased anxiety. D3PA has also been shown to have potential applications in the treatment of Parkinson's disease, addiction, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using D3PA in lab experiments is its potency as a dopamine transporter inhibitor. This allows for precise control of dopamine levels in the brain and can be useful in studying the effects of dopamine on behavior and cognition. One of the limitations of using D3PA in lab experiments is its potential for toxicity. Careful attention must be paid to dosage and administration to avoid adverse effects.
Direcciones Futuras
There are a number of potential future directions for research on D3PA. One area of interest is the potential applications of D3PA in the treatment of addiction and depression. Another area of interest is the development of more potent and selective dopamine transporter inhibitors. Additionally, research is needed to better understand the mechanism of action of D3PA and its effects on behavior and cognition.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine oxalate, or D3PA, is a chemical compound that has been extensively studied for its potential applications in pharmacology and medicine. Its potency as a dopamine transporter inhibitor makes it a useful tool for studying the effects of dopamine on behavior and cognition. Further research is needed to fully understand the potential therapeutic applications of D3PA and its mechanism of action.
Métodos De Síntesis
The synthesis of D3PA involves the reaction of 3,3-diphenylpropylamine with 1-bromopropane in the presence of a base, followed by the reaction of the resulting 1-propyl-3,3-diphenylpropylamine with piperidine. The final product is obtained by reacting the piperidine derivative with oxalic acid. The synthesis of D3PA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
D3PA has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have a number of potential therapeutic applications.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-2-17-25-18-14-22(15-19-25)24-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22-24H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROMXVPJLPZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)

![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)